2-(2-aminophenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

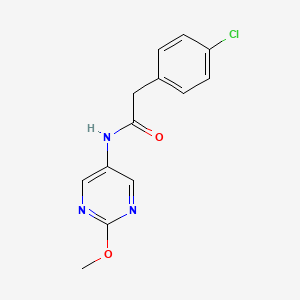

2-(2-aminophenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.278. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

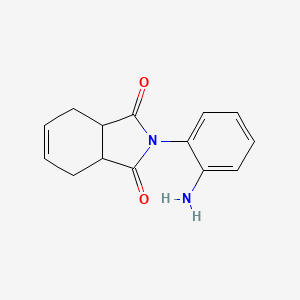

Synthesis of Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives : A novel synthesis approach for hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from 3-sulfolene has been developed, involving the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione and subsequent reactions with nucleophiles to yield amino and triazole derivatives (Tan et al., 2016).

Molecular and Crystal Structure of Tricyclic N-Aminoimides : N-aminoimides, including 2-amino-4,7-epoxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)dione, have been synthesized and studied for their molecular and crystal structure, revealing unique noncentrosymmetric crystals with varied hydrogen bonding and electrostatic interactions (Struga et al., 2007).

Chemical Reactions and Mechanisms

Reductive Heck Reactions : The compound has been used in reductive Heck reactions, showcasing its potential in C–C coupling processes and forming N-arylamino tricyclic imides (Atbakar et al., 2016).

Formation of 2H-Isoindol-4,7-diones : A method for synthesizing 2H-isoindole-4,7-diones through heating α-amino acids with carbonyl compounds has been developed, providing a new approach to these structures (Schubert-Zsilavecz et al., 1991).

Structural Analysis and Properties

Crystal Structures of Tricyclic Imides : Studies on the crystal structures of tricyclic imides like 2-(2-aminoethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione have been conducted, revealing intermolecular hydrogen-bonding interactions (Mitchell et al., 2013).

Conventional and Microwave-Assisted Synthesis : A study on the synthesis of N-(Arylaminomethyl)-phthalimides using both conventional and microwave-assisted methods, providing insights into the efficiency and mechanisms of these methods (Sena et al., 2007).

Structural and Theoretical Study of Norcantharidine Derivatives : In-depth analysis of the structural characteristics and supramolecular interactions of novel norcantharidine derivatives, highlighting the influence of minor structural differences on molecular interactions and crystal structures (Tan et al., 2020).

Additional Studies and Evaluations

Synthesis of Polysubstituted Isoindole-1,3-dione Analogues : Research into creating new polysubstituted isoindole-1,3-diones, including derivatives and their exact structural determination through X-ray diffraction analysis (Tan et al., 2014).

Palladium-Catalyzed Hydride Reduction : Investigation into the palladium-catalyzed hydride reduction of substituted 1,3-dihydro-2H-isoindoles, leading to the formation of 4,5,6,7-tetrahydro-2H-isoindoles and highlighting differences in reactivities and aromaticity (Hou et al., 2007).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 2-aminophenol, have been found to interact with enzymes like nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase .

Mode of Action

It’s worth noting that similar compounds have shown to exhibit antimicrobial activity . They are suggested to work by perturbing the cytoplasmic membrane and interacting intracellularly .

Biochemical Pathways

Similar compounds have been found to interfere with the synthesis of alpha-ribazole-5’-phosphate from nicotinate mononucleotide (namn) and 5,6-dimethylbenzimidazole (dmb) .

Pharmacokinetics

Similar compounds have been evaluated for their admet characteristics, and they have shown promising results .

Result of Action

Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains .

Eigenschaften

IUPAC Name |

2-(2-aminophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h1-4,7-10H,5-6,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMQFPCFHMFRSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3=CC=CC=C3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2492232.png)

![2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2492233.png)

![1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2492236.png)

![3-chloro-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2492238.png)

![N-(6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2492239.png)

![5-Methyl-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2492245.png)

![9-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine](/img/structure/B2492246.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide](/img/structure/B2492248.png)

![Tert-butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2492251.png)